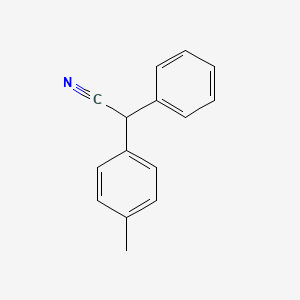

(4-Methylphenyl)(phenyl)acetonitrile

Vue d'ensemble

Description

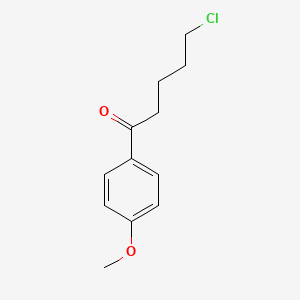

(4-Methylphenyl)(phenyl)acetonitrile, also known as p-methylphenylphenylacetonitrile or PMPPA, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. PMPPA is a versatile compound that has many applications in the fields of chemistry, biochemistry, and pharmacology. In

Applications De Recherche Scientifique

Reactivity and Kinetic Studies

(4-Methylphenyl)(phenyl)acetonitrile has been studied in the context of reactivity and kinetics. For instance, Bradaric and Leigh (1998) explored the reactivity of silicon-carbon double bonds, using derivatives including 1,1-bis(4-methylphenyl) in various solvents, such as acetonitrile, to understand the reaction kinetics and substituent effects (Bradaric & Leigh, 1998).

Structural Analysis

The compound's structure and related derivatives have been the subject of investigation. Binev et al. (2000) conducted a study on (4-nitrophenyl)acetonitrile, examining its structure and IR spectra, both in its standard form and as a carbanion. This study provided insights into the spectral and structural changes during the molecule-to-carbanion conversion (Binev, Petrova, Tsenov, & Binev, 2000).

Electrochemical Studies

Research has also focused on electrochemical properties. Bautista-Martínez, González, and Aguilar-martínez (2003) investigated the voltammetric behavior in acetonitrile of quinones with structural similarities, which can be relevant to understanding the electrochemical properties of this compound (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Sonication and Ultrasonic Effects

Tuulmets et al. (2014) explored the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. This research is relevant for understanding the impact of external factors like sonication on the behavior of similar compounds (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Cation Radical Behavior

The behavior of cation radicals related to this compound has been studied by Park and Oyama (2002), who examined the reactions of methyl-substituted diphenylamine cation radicals in acetonitrile, providing insights into the electronic properties of related compounds (Park & Oyama, 2002).

Photolysis and Fluorescence Studies

Johnston and Scaiano (1985) investigated the absorption spectrum, fluorescence, and kinetics of di(p-methylphenyl)methylene, a structurally related compound, in acetonitrile. This study offers insights into the photochemical properties of similar compounds (Johnston & Scaiano, 1985).

Fragmentation Selectivities in Photooxidations

Luo and Dinnocenzo (2017) researched the fragmentation selectivities in the photooxidations of phenyltrimethylstannane and (4-methylphenyl)trimethylstannane in acetonitrile, providing valuable information on the photophysical behavior of related compounds (Luo & Dinnocenzo, 2017).

Nitrile Formation in Reactions

Singh et al. (1995) studied the formation of nitriles, including 3-(4-methylphenyl)-1-phenylpyrazole-5-acetonitrile, through reactions involving phenylhydrazine. This research provides insight into the pathways of nitrile formation in similar compounds (Singh, Kumar, Vats, Bisht, Parmar, & Errington, 1995).

Electrochemical Oxidation Studies

Bellamy, Innes, and Hillson (1982) focused on the electrochemical oxidation of 4-methyl-1-phenylpyrazolidin-3-one in acetonitrile, a study that contributes to understanding the oxidation behavior of structurally related compounds (Bellamy, Innes, & Hillson, 1982).

Catalyst Development

Molleti and Yadav (2017) discussed the use of potassium-promoted lanthanum-magnesium oxide as a catalyst for the mono-methylation of phenylacetonitrile, a process potentially relevant for this compound (Molleti & Yadav, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds like benzyl cyanide have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that nitrile compounds can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides . The cyanide group can also be reduced to form primary amines or other products, making (4-Methylphenyl)(phenyl)acetonitrile a potential precursor in organic synthesis .

Biochemical Pathways

Phenolic compounds, which are structurally similar, are known to affect a variety of biochemical pathways, including those involved in oxidative stress and inflammation .

Pharmacokinetics

It’s known that the compound is a colorless or yellow oily liquid with a density of 1085 g/mL at 25 °C . Its boiling point is 286-287 °C , suggesting that it may have low volatility and could be absorbed orally or through the skin.

Result of Action

It has been used as a starting reagent in the synthesis of various compounds, including 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and α-cyanostilbenes . These compounds have shown antibiotic activity against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus .

Propriétés

IUPAC Name |

2-(4-methylphenyl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHKVXGCTXUYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282013 | |

| Record name | (4-methylphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-49-8 | |

| Record name | 6974-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methylphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.